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Executive Summary
Collagen VI (COL6)-related dystrophies are a group of genetic muscle disorders with a

spectrum of severity, from the milder Bethlem myopathy to the severe Ullrich congenital

muscular dystrophy.[1][2] A key pathological feature of these conditions is increased apoptosis,

or programmed cell death, in muscle fibers, contributing to muscle wasting and weakness.[3]

Omigapil, a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, was

investigated as a potential therapeutic agent for COL6-related dystrophies.[3] This technical

guide provides a comprehensive overview of the preclinical rationale, clinical investigation, and

eventual discontinuation of Omigapil for this indication, synthesizing the available data for an

informed scientific audience. While preclinical studies in a mouse model of COL6-related

dystrophy suggested a positive effect on apoptosis and mitochondrial health, a Phase I clinical

trial in patients, though demonstrating safety and a favorable pharmacokinetic profile, did not

show evidence of efficacy within its short duration.[4] Ultimately, the development of Omigapil
for this indication was discontinued by Santhera Pharmaceuticals.[4] This document details the

scientific journey of Omigapil for COL6-related dystrophies, presenting the available data,

experimental methodologies, and the underlying biological pathways.

Mechanism of Action and Preclinical Rationale
Omigapil's therapeutic hypothesis in COL6-related dystrophies is centered on its ability to

inhibit apoptosis.[3] The drug targets the interaction between glyceraldehyde-3-phosphate
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dehydrogenase (GAPDH) and Seven in absentia homolog 1 (Siah1), a key step in a specific

apoptotic cascade.[3]

The GAPDH-Siah1 Apoptotic Pathway
Under conditions of cellular stress, such as those present in COL6-deficient muscle, GAPDH

can be post-translationally modified and translocate from the cytoplasm to the nucleus. In the

nucleus, GAPDH binds to and stabilizes Siah1, an E3 ubiquitin ligase. This complex then

targets nuclear proteins for degradation, leading to apoptosis. Omigapil is designed to prevent

the binding of GAPDH to Siah1, thereby inhibiting this downstream apoptotic signaling.

Cytoplasm Nucleus

GAPDH GAPDH
Translocation

Siah1

Omigapil
Inhibits Binding

to Siah1
Siah1

Binding and
Stabilization

Apoptosis
Initiates

Click to download full resolution via product page

Caption: GAPDH-Siah1 mediated apoptosis pathway and the inhibitory action of Omigapil.

Preclinical Evidence in a COL6-Deficient Mouse Model
Preclinical investigations of Omigapil were conducted in the Col6a1-/- mouse model, which

recapitulates key features of COL6-related dystrophies. While the complete quantitative data

from these studies remain unpublished, available reports indicate that Omigapil demonstrated

efficacy in:

Decreasing Apoptosis: Treatment with Omigapil was shown to reduce the rate of apoptosis

in the muscle fibers of Col6a1-/- mice, with a particular effect noted in the diaphragm, a

muscle group severely affected in COL6-related dystrophies.[3][5]
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Improving Mitochondrial Integrity: The studies also suggested that Omigapil improved the

health and integrity of mitochondria within the muscle cells of the mouse model.[3][5]

It is important to note that the lack of published quantitative data from these preclinical studies

presents a significant limitation in fully evaluating the preclinical efficacy of Omigapil for COL6-

related dystrophy.

Clinical Investigation: The CALLISTO Trial
The promising preclinical findings led to the initiation of a Phase I clinical trial, named

CALLISTO (NCT01805024), to assess the safety, tolerability, and pharmacokinetics of

Omigapil in a pediatric population with COL6-related and LAMA2-related congenital muscular

dystrophies.[4][6]

Study Design and Methods
The CALLISTO trial was an open-label, sequential group, ascending dose cohort study.[7]

Participants: The study enrolled 20 children, aged 5 to 16 years, with a diagnosis of either

COL6-related or LAMA2-related dystrophy.[7]

Treatment Regimen: Participants received Omigapil orally once daily for 12 weeks, with

doses ranging from 0.02 to 0.08 mg/kg.[7]

Primary Objectives:

To establish the pharmacokinetic (PK) profile of Omigapil.

To evaluate the safety and tolerability of Omigapil.

Secondary/Tertiary Objective: To assess the feasibility of conducting disease-relevant clinical

assessments.
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Caption: Simplified workflow of the CALLISTO Phase I clinical trial.

Clinical Trial Results
The results of the CALLISTO trial were published, providing key insights into the clinical profile

of Omigapil in this patient population.[4]

Table 1: Summary of CALLISTO Trial Outcomes
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Outcome Measure Result Citation(s)

Safety & Tolerability

Omigapil was found to be safe

and well-tolerated by the study

participants.

[7]

Pharmacokinetics (PK)

The drug demonstrated a

favorable pharmacokinetic

profile in children with COL6-

related dystrophy.

[7]

Efficacy

No evidence of clinical efficacy

was observed during the 12-

week treatment period.

[4]

The lack of observed efficacy was attributed by the investigators to the short duration of the

trial, which may have been insufficient to detect meaningful clinical changes in a slowly

progressive disease.[4]

Table 2: Pharmacokinetic Parameters of Omigapil in Pediatric Patients (CALLISTO Trial)

Dose (mg/kg/day)
Systemic Exposure (AUC0-

24h)
Citation(s)

0.02 - 0.08

Slightly greater than dose-

proportional increases in

systemic exposure were

observed. The dose achieving

the target exposure range was

0.06 mg/kg/d.

[7]

Note: Specific numerical values for AUC0-24h for each dose cohort are not publicly available.

Experimental Protocols
Assessment of Apoptosis in Preclinical Models (TUNEL
Assay)
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The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a standard

method for detecting DNA fragmentation, a hallmark of apoptosis. The following provides a

generalized protocol for its application in mouse muscle tissue.

Protocol: TUNEL Assay for Apoptosis Detection in Mouse Muscle Tissue

Tissue Preparation:

Euthanize the mouse and dissect the muscle of interest (e.g., diaphragm, gastrocnemius).

Fix the muscle tissue in 4% paraformaldehyde for 24-48 hours at 4°C.

Cryoprotect the tissue by incubation in a sucrose gradient (15% and 30%) at 4°C.

Embed the tissue in optimal cutting temperature (OCT) compound and freeze in

isopentane cooled with liquid nitrogen.

Cut 10-12 µm thick cryosections and mount on charged glass slides.

Permeabilization and Staining:

Wash the sections with phosphate-buffered saline (PBS).

Permeabilize the tissue with a proteinase K solution or a citrate-based antigen retrieval

solution.

Wash with PBS.

Incubate the sections with the TUNEL reaction mixture containing terminal

deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) in a

humidified chamber at 37°C.

Stop the reaction by washing with a stop/wash buffer.

Visualization and Quantification:

Counterstain the nuclei with a fluorescent dye such as DAPI.
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Mount the slides with an anti-fade mounting medium.

Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will

fluoresce at the appropriate wavelength for the chosen label.

Quantify the number of TUNEL-positive nuclei per muscle fiber or per unit area to

determine the apoptotic index.

Assessment of Mitochondrial Integrity in Preclinical
Models
While specific protocols for the Omigapil studies are unpublished, the assessment of

mitochondrial integrity in muscle tissue typically involves a combination of histological and

functional assays.

Potential Methodologies:

Electron Microscopy: Ultrastructural analysis of muscle biopsies to visualize mitochondrial

morphology, including the appearance of the inner and outer membranes, cristae, and matrix

density.

Mitochondrial Respiration Assays: Using techniques like high-resolution respirometry (e.g.,

Oroboros Oxygraph) on isolated mitochondria or permeabilized muscle fibers to measure

oxygen consumption rates with various substrates and inhibitors, assessing the function of

the electron transport chain complexes.

Mitochondrial Membrane Potential Measurement: Employing fluorescent dyes such as

TMRM (tetramethylrhodamine, methyl ester) in live muscle fibers to quantify the

mitochondrial membrane potential, a key indicator of mitochondrial health.

Discontinuation of Omigapil Development and
Future Perspectives
In 2021, Santhera Pharmaceuticals announced the discontinuation of the development of

Omigapil for congenital muscular dystrophies.[4] This decision was part of a broader internal
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pipeline review and was influenced by the lack of an efficacy signal in the Phase I CALLISTO

trial.[8]

While the journey of Omigapil for COL6-related dystrophies has concluded, the research has

provided valuable contributions to the field. The CALLISTO trial demonstrated the feasibility of

conducting clinical trials in this rare disease population and provided important data on clinical

trial design and outcome measures.[8] The focus on apoptosis as a therapeutic target remains

a valid scientific pursuit, and the lessons learned from the Omigapil program can inform the

development of future therapies for COL6-related dystrophies. Current research is exploring

other therapeutic avenues, including gene-based therapies and other small molecules targeting

different pathological pathways.[9]

Conclusion
Omigapil represented a scientifically sound approach to treating COL6-related dystrophies by

targeting the well-documented pathological feature of apoptosis. Preclinical studies in a

relevant mouse model provided a strong rationale for its clinical investigation. The Phase I

CALLISTO trial successfully demonstrated the safety and tolerability of Omigapil in the target

pediatric population and established a favorable pharmacokinetic profile. However, the

absence of an efficacy signal within the limited timeframe of the study, coupled with a strategic

pipeline review, led to the discontinuation of its development. This technical guide has

summarized the available scientific and clinical data on Omigapil for COL6-related muscular

dystrophy, providing a comprehensive resource for researchers and drug developers in the field

of neuromuscular diseases. The story of Omigapil underscores the challenges of drug

development for rare diseases and highlights the importance of robust preclinical data and

thoughtfully designed clinical trials to demonstrate efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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